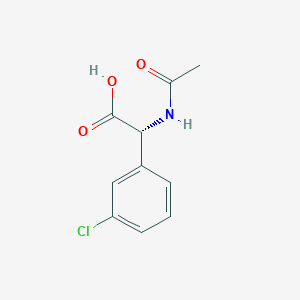

(R)-2-Acetamido-2-(3-chlorophenyl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-2-Acetamido-2-(3-chlorophenyl)acetic acid” is a chemical compound. It’s structurally similar to “®-2-Amino-2-(3-chlorophenyl)acetic acid” which has a molecular weight of 185.61 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “(R,S)-2-(2-Chlorophenyl)- or (R,S)-2-(3-chlorophenyl)-succinic acids” were dissolved in water, and 2-aminoacetic acid was gradually added. The mixtures were heated in a term-regulated sand bath with simultaneous distillation of water .Molecular Structure Analysis

The molecular structure of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” can be inferred from its IUPAC name. It contains an acetamido group (CONH2), a carboxylic acid group (COOH), and a 3-chlorophenyl group (a phenyl ring with a chlorine atom at the 3rd position) .Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Production

The hydrolytic resolution of (R,S)-2,2,2-trifluoroethyl α-chlorophenylacetate using Lipase MY(I) in water-saturated isooctane results in the production of (R)-α-chlorophenyl acetic acid. This process is chosen for its efficiency in yielding the desired product with high enantiomeric excess (Wen-Yen Wen, Illarionova Ng, & S. Tsai, 2006) (Wen-Yen Wen et al., 2006).

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, including compounds related to (R)-2-Acetamido-2-(3-chlorophenyl)acetic acid, have shown antimicrobial properties against a range of bacteria, mycobacteria, and fungi. These derivatives have been active against Mycobacterium tuberculosis and non-tuberculous mycobacteria (M. Krátký, J. Vinšová, & J. Stolaříková, 2017) (Krátký, Vinšová, & Stolaříková, 2017).

Environmental Contamination

2,2-bis(chlorophenyl)acetic acid, a degradation product of DDT, has been identified as a major contaminant in aquatic systems. This highlights the environmental impact and persistence of such compounds, which are often neglected in environmental studies (T. Heberer & U. Dünnbier, 1999) (Heberer & Dünnbier, 1999).

Synthesis and Structure Analysis

The synthesis and structural analysis of compounds similar to this compound have been extensively studied. For example, the synthesis and characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, an anticancer drug, involve similar structural components and provide insights into molecular docking and crystallography (Gopal Sharma et al., 2018) (Sharma et al., 2018).

Immunostimulatory Activity

The immunostimulatory activity of compounds structurally similar to this compound has been observed. For instance, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazole [3,2-alpha]-benzimidazole-2-acetic acid was found to increase the anti-SRBC response and enhance anti-leukemia resistance in mice (A. Tagliabue et al., 1978) (Tagliabue et al., 1978).

Direcciones Futuras

The future directions for the study and application of “®-2-Acetamido-2-(3-chlorophenyl)acetic acid” and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, borinic acids, which are structurally similar, have found applications in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Related compounds such as indole-3-acetic acid, a plant hormone, are produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The solubility of similar compounds, such as 3-chlorophenylacetic acid, in water is slightly soluble, and it is soluble in methanol . These properties can impact the bioavailability of the compound.

Result of Action

Similar compounds have shown a broad spectrum of biological activities .

Propiedades

IUPAC Name |

(2R)-2-acetamido-2-(3-chlorophenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-3-2-4-8(11)5-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGISTJVZFZVCND-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC(=CC=C1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Benzyl-4-piperidinyl)amino]-3-chloronaphthoquinone](/img/structure/B2478623.png)

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2478628.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)

![1-[7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2478631.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)

![{3-[(5-Bromo-3-methylpyridin-2-yl)oxy]propyl}dimethylamine](/img/structure/B2478638.png)

![2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2478644.png)

![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)